![molecular formula C20H20N4O2S2 B2788789 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole CAS No. 863001-45-0](/img/structure/B2788789.png)
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole” belongs to the class of organic compounds known as N-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzothiazole core and a piperazine ring . The benzothiazole core is considered an important class of nitrogen heteroarenes and possesses substantial biological related properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Future Directions
The future directions for the research and development of benzothiazole derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals. The development of new analogs of bioactive benzothiazole compounds is a major challenge in synthetic organic and medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other physiological processes.
Biochemical Pathways
Given the potential antimicrobial activity of similar compounds , it’s plausible that it could interfere with essential biochemical pathways in bacteria or fungi, leading to their inhibition or death.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties and structure of a compound that would make it a likely orally active drug in humans.
Result of Action
Similar compounds have shown antibacterial activity , suggesting that this compound could potentially inhibit bacterial growth or kill bacteria.
properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-25-14-7-8-15(26-2)18-17(14)22-20(28-18)24-11-9-23(10-12-24)19-21-13-5-3-4-6-16(13)27-19/h3-8H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQJAVWOTFIDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.